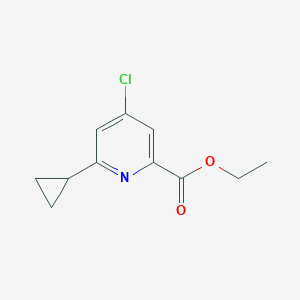

Ethyl 4-chloro-6-cyclopropylpicolinate

Description

Properties

Molecular Formula |

C11H12ClNO2 |

|---|---|

Molecular Weight |

225.67 g/mol |

IUPAC Name |

ethyl 4-chloro-6-cyclopropylpyridine-2-carboxylate |

InChI |

InChI=1S/C11H12ClNO2/c1-2-15-11(14)10-6-8(12)5-9(13-10)7-3-4-7/h5-7H,2-4H2,1H3 |

InChI Key |

QLFNHPAYQLRKQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CC(=N1)C2CC2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 6 Cyclopropylpicolinate

De Novo Synthetic Routes to the Core Picolinate (B1231196) Skeleton Incorporating Cyclopropyl (B3062369) and Chloro Groups

The de novo synthesis of the pyridine (B92270) ring offers a powerful approach to installing the required substituents from the outset. This strategy involves constructing the heterocyclic core from acyclic precursors, embedding the chloro and cyclopropyl groups during the ring-forming process.

Multi-component Reaction Strategies for Pyridine Ring Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. bohrium.com These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. bohrium.com Several classical and modern MCRs can be adapted for the synthesis of substituted pyridines. nih.govtaylorfrancis.com

Hantzsch Pyridine Synthesis: The classical Hantzsch synthesis and its variations involve the condensation of two equivalents of a β-dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source. taylorfrancis.com For the target molecule, a hypothetical Hantzsch-type approach could involve a cyclopropyl-containing β-ketoester, a glyoxal (B1671930) derivative, and an ammonia source, followed by subsequent chlorination and oxidation to the pyridine level.

Bohlmann-Rahtz Pyridine Synthesis: This method involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone). The regiochemistry is highly controlled by the nature of the starting materials. To construct the desired skeleton, one might envision reacting a cyclopropyl-substituted ynone with an enamine derived from a β-ketoester, which could place the cyclopropyl group at the C-6 position and an ester precursor at the C-2 position.

Aza-Diels-Alder Reactions: [4+2] cycloadditions are a cornerstone of modern pyridine synthesis. nih.gov A strategy involving the reaction of a 2-azadiene with a suitable dienophile can provide rapid access to polysubstituted pyridines. nih.gov A theoretical pathway could utilize a 2-azadiene bearing a chloro-substituent reacting with a cyclopropyl-containing dienophile to establish the C-4 and C-6 substitution pattern.

A one-pot, four-component reaction involving an appropriate ketone (e.g., acetylcyclopropane), an aldehyde, a cyanoacetate, and an ammonium (B1175870) source is a modern MCR approach that can yield highly substituted pyridines, sometimes under green conditions like microwave irradiation. nih.gov

Regioselective Functionalization Approaches at C-4 and C-6 Positions of the Pyridine Ring

The key advantage of de novo routes is the inherent control over regiochemistry. The final positions of the substituents on the pyridine ring are predetermined by their positions on the acyclic precursors.

In a Bohlmann-Rahtz synthesis, for example, the substituents of the α,β-unsaturated carbonyl component directly translate to the C-5 and C-6 positions of the final pyridine, while the enamine substituents populate the C-2, C-3, and C-4 positions. Therefore, to achieve the 6-cyclopropyl substitution, a starting material such as 1-cyclopropyl-2-propyn-1-one would be required.

Similarly, in MCRs based on the Guareschi-Thorpe condensation, the choice of the cyanoacetamide and the 1,3-dicarbonyl compound dictates the substitution pattern. By selecting precursors already containing the cyclopropyl and a handle for the chloro group (like a hydroxyl group that can be later converted), their positions can be fixed during the initial ring formation.

Optimization of Esterification Protocols for Ethyl Picolinates

The final step in many synthetic sequences is the esterification of the picolinic acid carboxyl group to form the ethyl ester. Several robust methods are available, with the choice depending on factors like substrate sensitivity and scale.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with a large excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). google.com The reaction is driven to completion by the excess alcohol.

Acid Chloride Formation Followed by Alcoholysis: A highly reliable, two-step method involves first converting the picolinic acid to its more reactive acid chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. umsl.edu The intermediate picolinoyl chloride is then reacted with ethanol, often in the presence of a non-nucleophilic base, to afford the ethyl ester in high yield.

Steglich Esterification: For acid-sensitive substrates, Steglich esterification is an excellent alternative. It uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Table 1: Comparison of Ethyl Esterification Protocols for Picolinic Acids

| Method | Reagents | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Ethanol (excess), H₂SO₄ (cat.) | Reflux | Inexpensive, simple for large scale | Requires harsh acidic conditions, not suitable for sensitive substrates |

| Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Ethanol, Base (e.g., Et₃N) | 1. Reflux 2. 0 °C to RT | High yield, versatile, clean reaction | Two-step process, generates corrosive byproducts | | Steglich | Ethanol, DCC/EDC, DMAP (cat.) | Room Temperature | Mild conditions, suitable for acid-sensitive substrates | Stoichiometric byproducts (urea) can complicate purification |

Development of Improved Synthetic Pathways from Available Precursors

An alternative to de novo synthesis is the functionalization of a pre-existing pyridine ring. This approach is often more practical, leveraging commercially available starting materials. The primary challenges are achieving site-specific introduction of the cyclopropyl and chloro groups.

Strategies for Introducing the Cyclopropyl Substituent onto the Pyridine Ring

Attaching a cyclopropyl group to a pyridine nucleus, particularly at a specific carbon atom, is a non-trivial transformation that often relies on modern cross-coupling chemistry. nih.gov

Transition-Metal-Catalyzed Cross-Coupling: This is the most powerful and versatile strategy. mdpi.comrsc.org A suitably functionalized pyridine, such as ethyl 4,6-dichloropicolinate, can undergo a selective cross-coupling reaction. A Suzuki coupling, using cyclopropylboronic acid in the presence of a palladium catalyst and a suitable base, is a common choice. nih.gov The relative reactivity of the two chloro-positions can often be tuned by the choice of catalyst, ligands, and reaction conditions to favor substitution at the C-6 position. Other named reactions like Stille (using cyclopropylstannanes) or Negishi (using cyclopropylzinc reagents) coupling are also viable.

Biocatalytic Cyclopropanation: Emerging strategies utilize enzymes for carbene transfer reactions. Recent research has shown that hemoproteins can catalyze the asymmetric cyclopropanation of olefins using pyridotriazoles as carbene sources, offering a novel route to pyridine-functionalized cyclopropanes. acs.org

Table 2: Selected Methods for Pyridine Cyclopropylation

| Method | Pyridine Substrate | Cyclopropyl Source | Catalyst/Reagents | Key Feature |

|---|---|---|---|---|

| Suzuki Coupling | Halogenated Pyridine (e.g., 6-chloropicolinate) | Cyclopropylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | High functional group tolerance, commercially available reagents. |

| Negishi Coupling | Halogenated Pyridine | Cyclopropylzinc halide | Pd or Ni catalyst | Often proceeds under mild conditions with high reactivity. |

| Direct C-H Cyclopropylation | Pyridine | Cyclopropyl Halide | Palladium Catalyst | Direct functionalization of a C-H bond, atom-economical. nih.gov |

Controlled Halogenation Techniques for Site-Specific Chlorination at C-4

Introducing a chlorine atom specifically at the C-4 position of a pyridine ring already bearing other substituents is a significant challenge due to the electronic nature of the heterocycle, which typically favors functionalization at C-2 and C-6.

N-Oxidation Strategy: A robust and widely used method involves the initial N-oxidation of the pyridine nitrogen. The resulting pyridine-N-oxide is electronically activated at the C-2 and C-4 positions for nucleophilic attack. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) can then install the chlorine atom, often with high regioselectivity for the C-4 position, depending on the steric and electronic influence of other ring substituents.

From 4-Hydroxypyridines (Pyridones): If the synthesis starts from or leads to a 4-hydroxypyridine (B47283) (which exists in tautomeric equilibrium with the 4-pyridone), the hydroxyl group can be readily converted to a chloro group. This transformation is typically achieved by treatment with reagents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This is a very common step in the synthesis of chloro-substituted heterocycles. atlantis-press.com

Minisci-type Radical Reactions with Blocking Groups: For direct C-H functionalization, the Minisci reaction is a powerful tool for alkylation. However, it often lacks regiocontrol. Advanced strategies employ a removable blocking group that temporarily occupies the more reactive C-2 and C-6 positions, thereby directing the incoming radical to the C-4 position. nih.govchemrxiv.org While developed for alkylation, the principle of using a blocking group to control regiochemistry is a state-of-the-art approach. chemrxiv.org

Investigation of Green Chemistry Principles in the Synthesis of Ethyl 4-chloro-6-cyclopropylpicolinate

Solvent-Free or Low-Environmental Impact Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and potentially toxic organic solvents. The investigation into greener alternatives for the synthesis of this compound focuses on two main strategies: solvent-free reactions and the use of low-environmental impact solvents.

Solvent-free, or neat, reaction conditions represent an ideal scenario in green chemistry, as they eliminate solvent-related waste and simplify product purification. For the final esterification step in the synthesis of this compound, a solvent-free approach using supported catalysts is a promising avenue. For instance, the esterification of carboxylic acids with alcohols has been successfully carried out using solid-supported Lewis acids under solvent-free conditions, often enhanced by microwave irradiation. researchgate.net This methodology could be adapted for the reaction between 4-chloro-6-cyclopropylpicolinic acid and ethanol.

When a solvent is necessary, the focus shifts to those with a lower environmental impact, such as water, ethanol, or supercritical fluids. Ethanol, being one of the reactants, also serves as a green solvent for the esterification process. The Fischer-Speier esterification, a classic acid-catalyzed reaction, can be performed using an excess of ethanol as the solvent, thereby minimizing the need for other organic solvents. masterorganicchemistry.comchemicalbook.comnrochemistry.com Recent advancements have focused on using heterogeneous acid catalysts to facilitate this reaction in greener solvents, simplifying catalyst recovery and reducing acidic waste streams. researchgate.net

The following table summarizes potential solvent systems for the synthesis of this compound, highlighting the advantages of green alternatives.

| Solvent System | Reaction Type | Advantages |

| Solvent-Free | Esterification | Eliminates solvent waste, simplifies purification, potential for faster reaction rates with microwave assistance. researchgate.net |

| Ethanol | Esterification | Reactant doubles as a green solvent, readily available, low toxicity. masterorganicchemistry.comyoutube.com |

| Water | Potential for earlier synthetic steps | Environmentally benign, non-flammable, inexpensive. |

| Supercritical CO₂ | Potential for extraction/purification | Non-toxic, easily removed, tunable solvent properties. |

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. In the synthesis of this compound, catalyst development is key to improving reaction rates, minimizing by-product formation, and enabling the use of milder reaction conditions.

For the esterification of 4-chloro-6-cyclopropylpicolinic acid, a variety of advanced catalysts can be considered. Heterogeneous acid catalysts are particularly attractive due to their ease of separation and potential for recyclability. Examples include:

Supported Iron Oxide Nanoparticles: These have been shown to be efficient and recoverable catalysts for the solvent-free esterification of various carboxylic acids. mdpi.com

Sulfonated Carbon-Based Catalysts: Derived from waste biomass like rice husks, these solid acid catalysts offer a sustainable and cost-effective option for esterification reactions. researchgate.net

Zeolites and Ion-Exchange Resins: Materials like Amberlyst-15 have been effectively used in the esterification of propionic acid with ethanol, demonstrating high conversion rates and the potential for use in continuous flow reactors. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): UiO-66(Zr)-based catalysts have been employed for the synthesis of picolinates through multi-component reactions, showcasing high efficiency and recyclability. nih.gov

The table below presents a comparative overview of potential catalysts for the synthesis of this compound, focusing on their green chemistry attributes.

| Catalyst Type | Example | Key Advantages | Recyclability |

| Heterogeneous Solid Acid | Supported Iron Oxide Nanoparticles (FeNP@SBA-15) | High efficiency under solvent-free conditions, broad substrate scope. mdpi.com | High (up to 10 runs reported without significant loss of activity). mdpi.com |

| Sustainable Solid Acid | Sulfonated Rice Husk Char | Utilizes waste biomass, low cost. researchgate.net | Good (multiple cycles demonstrated). researchgate.net |

| Ion-Exchange Resin | Amberlyst-15 | High conversion rates, suitable for flow chemistry. researchgate.net | Excellent. |

| Metal-Organic Framework | UiO-66(Zr)-N(CH₂PO₃H₂)₂ | High catalytic activity at ambient temperature, excellent recyclability. nih.gov | Very High (up to six times with no noticeable change in activity). nih.gov |

Atom Economy Analysis of Synthetic Transformations

Atom economy is a concept that evaluates the efficiency of a chemical reaction by measuring the proportion of reactant atoms that are incorporated into the desired product. researchgate.net A high atom economy indicates a more sustainable process with less waste generation.

The synthesis of this compound can be analyzed from an atom economy perspective by considering its likely synthetic pathways. A plausible two-step synthesis involves the formation of 4-chloro-6-cyclopropylpicolinic acid followed by its esterification with ethanol.

C₉H₈ClNO₂ + C₂H₅OH → C₁₁H₁₂ClNO₂ + H₂O

In this reaction, the only by-product is water, which is environmentally benign. The percent atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Multi-component reactions (MCRs) offer an alternative and often more atom-economical approach to constructing the substituted pyridine ring directly. nih.govwiley.com A hypothetical MCR for this compound could involve the condensation of simpler, readily available starting materials in a one-pot process, thereby maximizing the incorporation of reactant atoms into the final product.

The following table provides a simplified atom economy analysis for the final esterification step and a comparison with a hypothetical multi-component reaction.

| Synthetic Step/Route | Reactants | Desired Product | By-products | Theoretical Atom Economy |

| Fischer Esterification | 4-chloro-6-cyclopropylpicolinic acid, Ethanol | This compound | Water | High |

| Hypothetical MCR | Simpler precursors (e.g., an enone, an ammonia source, an ethyl acetoacetate (B1235776) equivalent) | This compound | Typically water or other small molecules | Potentially Very High |

By focusing on catalytic methods, solvent-free conditions, and reaction pathways with high atom economy, the synthesis of this compound can be aligned with the principles of green chemistry, paving the way for more sustainable chemical production.

Mechanistic Elucidation of Synthetic Transformations Involving Ethyl 4 Chloro 6 Cyclopropylpicolinate

Detailed Reaction Mechanism Studies of Key Synthetic Steps (e.g., Cyclization, Halogenation, Esterification)

While specific mechanistic studies for the synthesis of ethyl 4-chloro-6-cyclopropylpicolinate are not extensively documented in publicly available literature, plausible mechanisms can be proposed based on well-established principles of organic chemistry and related transformations.

Cyclization to form the Picolinate (B1231196) Ring:

The formation of the 6-cyclopropylpicolinate core likely proceeds through a multi-component reaction, a common strategy for synthesizing substituted pyridines. acsgcipr.org A plausible pathway involves the condensation of a cyclopropyl-substituted β-ketoester, an enamine or equivalent, and a source of ammonia (B1221849).

One proposed mechanism for picolinate synthesis involves the reaction of an aldehyde, malononitrile, and ethyl pyruvate (B1213749) in the presence of ammonium (B1175870) acetate. nih.gov In the context of our target molecule, a variation of this could involve a cyclopropyl-containing starting material.

A potential cyclization mechanism is initiated by the formation of an enamine from ethyl cyclopropylglyoxylate and ammonia. This is followed by a Michael addition of an enolate, derived from a suitable four-carbon synthon, to an activated intermediate. Subsequent cyclization and aromatization through elimination of water would lead to the formation of the substituted pyridine (B92270) ring.

Halogenation of the Pyridine Ring:

The chlorination of the pyridine ring at the 4-position is a key step. Pyridine itself is an electron-deficient heterocycle, making electrophilic aromatic substitution challenging as the ring nitrogen is readily protonated or coordinated to Lewis acids, further deactivating the ring. youtube.com Therefore, direct chlorination often requires harsh conditions. youtube.com

A more likely route involves the synthesis of a pyridine N-oxide derivative. The N-oxide activates the pyridine ring towards electrophilic substitution, particularly at the 4-position. The reaction would proceed via an initial attack of an electrophilic chlorine species (e.g., from Cl2 or another chlorinating agent) on the electron-rich N-oxide ring to form a σ-complex intermediate. Subsequent loss of a proton restores aromaticity. The N-oxide can then be deoxygenated in a subsequent step.

Alternatively, nucleophilic aromatic substitution (SNAr) on a pre-functionalized pyridine ring, such as a 4-hydroxypyridine (B47283) derivative, can be employed. thieme-connect.com Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) would convert the hydroxyl group into a good leaving group, which is then displaced by a chloride ion.

Esterification of the Carboxylic Acid:

The final step in many synthetic routes to picolinate esters is the esterification of the corresponding picolinic acid. The most common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. google.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. Finally, deprotonation of the ester yields the final product and regenerates the acid catalyst. The use of a strong acid salt of a pyridine carboxylic acid ester as a catalyst in a cyclic process has also been described as an efficient method. google.com

Kinetic Studies and Reaction Rate Determination of Formative Reactions

The rate of the cyclization reaction would be dependent on the concentrations of the reactants and any catalyst employed. The reaction likely follows complex kinetics due to the multiple steps involved. The rate-determining step could be the initial condensation or the subsequent cyclization step.

For the halogenation of the pyridine ring, if proceeding via an electrophilic substitution on an N-oxide, the rate law would likely be second order, depending on the concentrations of the N-oxide and the chlorinating agent. The reaction rate would be significantly influenced by the nature of the solvent and the temperature.

Below is a hypothetical data table illustrating the kind of data that would be generated from a kinetic study of the esterification of 4-chloro-6-cyclopropylpicolinic acid with ethanol.

Hypothetical Kinetic Data for the Esterification of 4-chloro-6-cyclopropylpicolinic acid

| Experiment | [Carboxylic Acid] (M) | [Ethanol] (M) | [H₂SO₄] (M) | Initial Rate (M/s) |

|---|---|---|---|---|

| 1 | 0.1 | 1.0 | 0.05 | 1.2 x 10⁻⁵ |

| 2 | 0.2 | 1.0 | 0.05 | 2.4 x 10⁻⁵ |

| 3 | 0.1 | 2.0 | 0.05 | 2.4 x 10⁻⁵ |

| 4 | 0.1 | 1.0 | 0.10 | 2.4 x 10⁻⁵ |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient intermediates are essential for confirming a proposed reaction mechanism. While isolating these species can be challenging due to their inherent instability, they can often be detected and characterized using spectroscopic techniques.

In the cyclization step, enamine and Michael-type adducts are plausible intermediates. These could potentially be observed using NMR spectroscopy by running the reaction at low temperatures to slow down the reaction rate.

For the halogenation of a pyridine N-oxide, the key intermediate is the σ-complex (also known as an arenium ion). This species disrupts the aromaticity of the ring, and its formation is often the rate-determining step in electrophilic aromatic substitution. Its presence could be inferred through kinetic studies and computational modeling. In some cases, highly stabilized analogues of such intermediates can be observed spectroscopically.

During the Fischer esterification , the tetrahedral intermediate is the central, albeit transient, species. While generally not directly observable under normal reaction conditions, its existence is supported by isotopic labeling studies. For instance, using ¹⁸O-labeled ethanol would result in the incorporation of the ¹⁸O isotope into the ester, not the water byproduct, confirming the nucleophilic attack of the alcohol on the carbonyl carbon.

Below is a table summarizing potential intermediates and the spectroscopic techniques that could be used for their characterization.

Potential Reaction Intermediates and Their Spectroscopic Signatures

| Reaction Step | Plausible Intermediate | Potential Characterization Technique | Expected Spectroscopic Features |

|---|---|---|---|

| Cyclization | Enamine Adduct | ¹H NMR, ¹³C NMR | Appearance of new signals corresponding to sp³-hybridized carbons and their attached protons. |

| Halogenation | σ-Complex (Arenium Ion) | Low-Temperature NMR | Significant upfield shift of sp³-hybridized ring carbon and downfield shifts of remaining sp² carbons. |

| Esterification | Tetrahedral Intermediate | Isotopic Labeling (¹⁸O), Mass Spectrometry | Incorporation of ¹⁸O from labeled ethanol into the final ester product, detectable by mass spectrometry. |

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 4 Chloro 6 Cyclopropylpicolinate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No published NMR data, including 1D (¹H, ¹³C) or 2D (COSY, HSQC, HMBC, NOESY) spectra, for Ethyl 4-chloro-6-cyclopropylpicolinate could be located.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A detailed analysis using 2D NMR techniques is contingent on the availability of experimental data, which is currently not present in the public domain.

Dynamic NMR Studies for Conformational Analysis

No dynamic NMR studies concerning the conformational analysis of this compound have been reported in the available literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Mapping

Specific HRMS data, including exact mass determination and fragmentation pathways for this compound, has not been documented in publicly accessible sources.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

No experimental FT-IR or Raman spectra for this compound are available in the public record.

X-ray Crystallography for Definitive Solid-State Molecular Structure and Conformational Analysis

There are no published reports of the single-crystal X-ray diffraction analysis of this compound, and therefore, its definitive solid-state molecular structure and conformation have not been determined.

Computational and Theoretical Studies of Ethyl 4 Chloro 6 Cyclopropylpicolinate

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) are particularly popular due to their balance of accuracy and computational cost. A typical approach would involve using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to model the molecule's electronic structure.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the lowest energy arrangement of the atoms, corresponding to the equilibrium geometry. For a flexible molecule like Ethyl 4-chloro-6-cyclopropylpicolinate, which has rotatable bonds in the ethyl ester and cyclopropyl (B3062369) groups, a conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers and the energy barriers between them. The results would yield the bond lengths, bond angles, and dihedral angles of the most stable conformer.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | ~ 1.21 |

| C-O (ester) | ~ 1.35 | |

| C-Cl | ~ 1.74 | |

| C-C (cyclopropyl) | ~ 1.51 | |

| **Bond Angles (°) ** | O=C-O | ~ 124 |

| C-C-Cl | ~ 120 | |

| Pyridine (B92270) Ring (avg) | ~ 120 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is key to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important FMOs. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap suggests that the molecule is more reactive. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the ester group, while the LUMO would also be distributed across the aromatic system.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.8 | Highest Occupied Molecular Orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 5.3 | Energy difference (LUMO - HOMO) |

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive electrostatic potential (electron-poor), susceptible to nucleophilic attack. For this molecule, the oxygen atoms of the ester group and the nitrogen of the pyridine ring would be expected to be regions of high negative potential, while the hydrogen atoms and the carbon attached to the chlorine would show positive potential.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Spectra)

Computational methods can predict various spectroscopic parameters, which can be used to interpret and verify experimental data.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted shifts are then compared to experimental spectra to aid in signal assignment.

Vibrational Frequencies: The calculation of vibrational frequencies is essential for interpreting infrared (IR) and Raman spectra. These calculations can help assign specific vibrational modes to the observed absorption bands.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is used to predict the electronic transitions that give rise to UV-Vis absorption spectra. nih.gov This can help in understanding the electronic structure and chromophores within the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. An MD simulation would model the movement of the atoms in this compound, providing insights into its conformational flexibility in different environments, such as in a solvent. It can also be used to study how the molecule interacts with other molecules, which is crucial for understanding its behavior in a larger system.

Reaction Pathway Modeling and Transition State Identification for Chemical Transformations

Computational chemistry can be used to model potential chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the reactants, products, and any intermediates. Crucially, this modeling can locate the transition state—the highest energy point along the reaction coordinate. Identifying the structure and energy of the transition state allows for the calculation of the activation energy, providing a quantitative measure of the reaction's feasibility. For instance, the nucleophilic substitution of the chlorine atom on the pyridine ring could be modeled to understand its reaction mechanism and kinetics.

Chemical Reactivity and Derivatization Strategies of Ethyl 4 Chloro 6 Cyclopropylpicolinate

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-4 Chloro Position

The chlorine atom at the C-4 position of the pyridine (B92270) ring is susceptible to displacement by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. The reaction is facilitated by the electron-deficient nature of the pyridine ring, which stabilizes the intermediate Meisenheimer complex.

The displacement of the C-4 chloro group with nitrogen nucleophiles is a common strategy for synthesizing 4-aminopicolinate derivatives. These reactions can be performed with a wide range of primary and secondary amines, including aliphatic, benzylic, and cyclic amines. Often, these reactions proceed under thermal conditions, sometimes with the addition of a base to neutralize the HCl generated. In some cases, acid catalysis can promote the reaction, particularly with less nucleophilic amines like anilines. preprints.org For instance, studies on analogous 4-chloropyrrolopyrimidines have shown that amination can be effectively carried out in water or alcoholic solvents. preprints.org The reaction of a related chloro-substituted pyridopyrimidine core with (R)-3-N-boc-aminomethyl pyrrolidine (B122466) has been shown to proceed at elevated temperatures in acetonitrile (B52724) to yield the corresponding C-6 substituted product in high yield. researchgate.net This demonstrates the feasibility of displacing a chloro group on a similar heterocyclic scaffold with an amine. researchgate.netnih.gov The synthesis of 4-amino-picolinate derivatives is a key step in the preparation of various biologically active molecules. wipo.int

Table 1: Examples of Amination Reactions on Analogous Chloro-Heterocycles This table is illustrative, based on reactions with structurally similar compounds.

| Amine Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-3-N-boc-aminomethyl pyrrolidine | Acetonitrile | 85 | 83 | nih.gov, researchgate.net |

| Aniline | Water/HCl | Reflux | Variable | preprints.org |

| Various Amines | N/A | N/A | High | wipo.int |

The C-4 chloro substituent can be readily replaced by oxygen nucleophiles, such as alkoxides and phenoxides, to furnish 4-alkoxy and 4-phenoxy derivatives. These reactions are typically carried out by treating the substrate with the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to generate the alkoxide/phenoxide in situ. The synthesis of 4-alkoxy-substituted pyridine derivatives is a well-established transformation in medicinal chemistry. nih.gov These ethers can serve as important intermediates for further functionalization or as final target compounds.

Table 2: General Conditions for Alkoxylation/Phenoxylation This table outlines general conditions based on standard organic chemistry principles.

| Nucleophile | Base | Solvent | General Conditions |

|---|---|---|---|

| Alcohol (ROH) | NaH, KOtBu | THF, DMF | 0°C to reflux |

| Phenol (ArOH) | K2CO3, Cs2CO3 | DMF, Acetonitrile | Room temp. to 100°C |

Sulfur nucleophiles, such as thiols and sulfinates, can also displace the C-4 chloro atom. Thiolation is typically achieved by reacting the chloro-picolinate with a thiol in the presence of a base to form a 4-thioether derivative. These reactions are analogous to alkoxylation but often proceed under milder conditions due to the higher nucleophilicity of sulfur. For instance, the reaction of a related chloro-substituted nitropyranoquinolinone with thiophenol in the presence of a base leads to the corresponding 4-thiophenyl derivative. researchgate.net However, reactions with thiols can sometimes lead to multiple products, as observed with 4-chloro-7-nitrobenzofurazan, where a Meisenheimer-type complex and other byproducts can form. nih.gov

Sulfonylation, to introduce a sulfone moiety, can be achieved by reacting the substrate with a sulfinate salt (e.g., sodium benzenesulfinate). These sulfone products are valuable as they can participate in further transformations, such as the Julia-Kocienski olefination.

Cross-Coupling Reactions at the C-4 Chloro Position

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-4 position, significantly expanding the synthetic utility of ethyl 4-chloro-6-cyclopropylpicolinate.

The chloro group on the electron-deficient pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling involves the reaction of the chloro-picolinate with an organoboron reagent (boronic acid or boronate ester) in the presence of a palladium catalyst and a base. fishersci.co.ukorganic-chemistry.org This reaction is widely used to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C-4 position. mdpi.com The choice of ligand, base, and solvent is crucial for achieving high yields, especially with challenging substrates. researchgate.net

The Sonogashira coupling allows for the introduction of an alkyne moiety by reacting the chloro-picolinate with a terminal alkyne. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This method is highly efficient for creating aryl-alkyne linkages.

The Negishi coupling utilizes an organozinc reagent as the coupling partner. While highly effective, the moisture sensitivity of organozinc reagents requires stricter anhydrous reaction conditions compared to Suzuki-Miyaura couplings.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table provides a general summary of common cross-coupling reactions.

| Reaction Name | Coupling Partner | Key Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd Catalyst, Base | C-C (sp2-sp2, sp2-sp3) | fishersci.co.uk, organic-chemistry.org, mdpi.com |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) salt, Base | C-C (sp2-sp) | organic-chemistry.org |

| Negishi | Organozinc Reagent | Pd or Ni Catalyst | C-C | N/A |

Beyond the most common methods, other transition metal-catalyzed reactions can be employed for derivatization. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming carbon-nitrogen bonds, often providing a milder and more general alternative to classical SNAr amination, especially for less reactive amines or aryl amines. organic-chemistry.org This reaction involves an aryl halide, an amine, a base, and a palladium catalyst with a specialized phosphine (B1218219) ligand. organic-chemistry.org

Other notable cross-coupling reactions include the Stille coupling (using organostannanes) and the Hiyama coupling (using organosilanes), which offer alternative routes for C-C bond formation with different substrate scopes and functional group tolerances.

Transformations of the Ethyl Ester Moiety

The ethyl ester group on the picolinate (B1231196) ring is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the modulation of the molecule's properties.

The hydrolysis of the ethyl ester in this compound to its corresponding carboxylic acid, 4-chloro-6-cyclopropylpicolinic acid, is a fundamental transformation. This reaction is typically achieved under basic or acidic conditions. Basic hydrolysis, often employing alkali metal hydroxides like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or mixed aqueous-organic solvent system, proceeds via a nucleophilic acyl substitution mechanism. The resulting carboxylate salt is subsequently protonated in an acidic workup to yield the free picolinic acid.

Alternatively, acid-catalyzed hydrolysis can be employed, though it is often slower and may require elevated temperatures. This method can be advantageous when the molecule contains base-sensitive functional groups. The synthesis of various picolinic acid derivatives has been reported through such hydrolysis methods, highlighting the general applicability of this transformation. researchgate.netresearchgate.net The partial hydrolysis of related ethyl picolinates has also been observed as a parallel reaction during other transformations, such as electrochemical reduction.

Table 1: General Conditions for Ethyl Ester Hydrolysis

| Reagents | Solvent | Conditions | Product |

|---|---|---|---|

| NaOH or KOH | Water/Ethanol (B145695) | Room Temp. to Reflux | 4-chloro-6-cyclopropylpicolinic acid |

This table represents typical conditions for the hydrolysis of aryl ethyl esters and is applicable to the target compound.

Transesterification offers a direct route to modify the ester group by exchanging the ethoxy moiety with a different alkoxy group. This reaction is typically catalyzed by an acid or a base and is driven to completion by using the desired alcohol as a solvent or by removing the ethanol byproduct. Common catalysts include mineral acids (H₂SO₄), metal alkoxides (e.g., NaOMe, Ti(OiPr)₄), or organocatalysts. This method allows for the synthesis of a diverse library of picolinate esters with varying steric and electronic properties, which can be useful for tuning the compound's characteristics for specific applications. While specific studies on the transesterification of this compound are not prevalent, the principles are well-established for a wide range of esters.

The ethyl ester can be reduced to the corresponding primary alcohol, (4-chloro-6-cyclopropylpyridin-2-yl)methanol. This transformation requires strong reducing agents due to the relative stability of the ester functionality. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose, capable of reducing esters to alcohols efficiently. chemistrysteps.com The reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

An alternative method is electrochemical reduction. Studies on ethylpicolinate have shown that it can be reduced at a lead cathode in aqueous sulfuric acid to yield 2-hydroxymethylpyridine. researchgate.net This process involves the formation of an aldehyde intermediate which is subsequently reduced to the alcohol. Careful control of reaction parameters such as acidity, current density, and temperature is crucial to optimize the yield of the desired alcohol and minimize side reactions like hydrogenation of the pyridine nucleus.

Table 2: Reagents for Reduction of Ethyl Ester to Alcohol

| Reagent | Solvent | Typical Conditions | Notes |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous THF or Et₂O | 0 °C to Room Temp. | High-yielding, requires anhydrous conditions. chemistrysteps.com |

This table outlines common methods for ester reduction applicable to the target compound.

Reactivity and Functionalization of the Cyclopropyl (B3062369) Group

The cyclopropyl ring is a strained three-membered carbocycle that exhibits unique reactivity, behaving in some respects like a double bond. This allows for a range of functionalization strategies that are not accessible for simple alkyl groups.

The strained nature of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions under various conditions, including catalytic, thermal, or photochemical activation. acs.orgbeilstein-journals.org These reactions can be initiated by electrophiles, nucleophiles, or radical species. In the context of this compound, the pyridine ring acts as an activating group.

Ring-opening can proceed via cleavage of the bond proximal or distal to the pyridine ring, influenced by the reaction conditions and the nature of the reagents. For instance, reactions with strong acids can lead to protonation and subsequent cleavage, generating a carbocationic intermediate that can be trapped by nucleophiles. nih.gov Transition metal catalysts can also facilitate ring-opening, often leading to the formation of metallacyclic intermediates that can undergo further transformations, such as insertion or cross-coupling reactions. nih.gov These ring-opening strategies provide a pathway to more complex acyclic or different cyclic structures from the cyclopropyl-substituted precursor. acs.orgrsc.org

Direct functionalization of the C-H bonds of the cyclopropyl ring without ring-opening is a powerful strategy for creating complex, three-dimensional structures with high stereocontrol. rsc.org Given that cyclopropanes are key motifs in many biologically active molecules, developing methods for their stereoselective derivatization is of significant interest. acs.orgrsc.org

Various catalytic systems have been developed for the asymmetric functionalization of cyclopropanes. acs.org These often involve transition-metal-catalyzed C-H activation, where a directing group on the substrate guides the catalyst to a specific C-H bond. While the picolinate moiety itself could potentially act as a directing group, specific studies on this substrate are needed for confirmation. Methods for the stereoselective synthesis of functionalized cyclopropanes include:

Directed Simmons-Smith Cyclopropanation: While this is a method for forming cyclopropanes, related principles of hydroxyl-directed reactions can be adapted for functionalization. acs.orgnih.gov

Enzyme-mediated Carbene Transfer: Engineered enzymes can catalyze stereoselective cyclopropanations and could potentially be adapted for functionalizing existing cyclopropyl rings. rsc.org

Metal-catalyzed C-H Functionalization: Palladium, rhodium, and copper catalysts are widely used to activate C-H bonds, allowing for arylation, amination, or other coupling reactions on the cyclopropyl ring. nih.govacs.org

The development of enantiodivergent catalysts allows for the selective synthesis of either enantiomer of the desired functionalized cyclopropane from the same starting material, which is highly valuable in medicinal chemistry. rsc.org The functionalization can be highly diastereoselective, enabling the creation of specific stereoisomers. acs.orgacs.org

Table 3: Potential Strategies for Stereoselective Cyclopropyl Functionalization

| Strategy | Catalyst Type | Potential Transformation | Key Feature |

|---|---|---|---|

| C-H Activation/Arylation | Palladium(II) or Rhodium(II) | C-H → C-Aryl | Directed by a functional group. nih.gov |

| Asymmetric Cyclopropanation | Chiral Ligand/Metal Complex | C=C → Cyclopropane | High enantio- and diastereoselectivity. acs.org |

| Enzymatic Catalysis | Engineered Hemoproteins | Carbene/Nitrene Transfer | High stereocontrol in aqueous media. rsc.org |

This table presents general strategies that could be adapted for the stereoselective functionalization of the cyclopropyl group in the target molecule.

Regioselective Functionalization at Other Pyridine Ring Positions (e.g., C-5, C-3)

The pyridine core of this compound, while substituted at the 2, 4, and 6-positions, still possesses two reactive carbon centers at the C-3 and C-5 positions. The electronic nature of the substituents—the electron-withdrawing chloro and ethyl ester groups, and the electron-donating cyclopropyl group—plays a significant role in dictating the reactivity and regioselectivity of further functionalization at these sites. Generally, the pyridine ring is electron-deficient and thus deactivated towards classical electrophilic aromatic substitution. However, modern synthetic methodologies, particularly those involving organometallic intermediates, can provide pathways for selective C-H functionalization at the C-3 and C-5 positions.

Due to the inherent electronic properties of the pyridine nucleus, which is often compared to nitrobenzene (B124822) in terms of its deactivation towards electrophiles, electrophilic substitution reactions are challenging and typically require harsh conditions. youtube.com When such reactions do occur, they are generally directed to the C-3 and C-5 positions (meta-like positions relative to the ring nitrogen). youtube.com

A more viable and regioselective approach for the functionalization of the C-3 and C-5 positions of substituted pyridines is through directed ortho-metalation (DoM). wikipedia.orgharvard.edubaranlab.org This strategy involves the deprotonation of a C-H bond positioned ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then react with various electrophiles. wikipedia.org In the context of this compound, the chloro group at C-4 can act as a directing group, facilitating lithiation at the adjacent C-3 and C-5 positions.

Research on the ortho-lithiation of halopyridines has demonstrated that lithium diisopropylamide (LDA) can effectively deprotonate positions ortho to a halogen substituent. researchgate.net For 4-chloropyridine, this would lead to lithiation at the C-3 and C-5 positions. The resulting organolithium species can then be trapped with a variety of electrophiles to introduce new functional groups. While specific studies on this compound are not prevalent in publicly accessible literature, the principles of DoM on similarly substituted pyridines provide a strong basis for predicting its reactivity.

The regioselectivity between the C-3 and C-5 positions in a DoM reaction would be influenced by the steric and electronic environment created by the existing substituents. The ethyl ester at C-2 and the cyclopropyl group at C-6 would exert steric hindrance, potentially influencing the approach of the bulky LDA-base and subsequent electrophile.

Another potential strategy for functionalization involves halogen-metal exchange. If this compound were to be further halogenated at the C-3 or C-5 position, subsequent treatment with an organolithium reagent could selectively generate a lithiated species at that position for further reaction.

Transition metal-catalyzed C-H activation presents another advanced avenue for the regioselective functionalization of pyridines. mdpi.comacs.org These methods can offer alternative or complementary regioselectivities to classical approaches, although the development of such a process for this compound would require empirical investigation.

The following table summarizes the potential regioselective functionalization strategies at the C-5 and C-3 positions based on established pyridine chemistry.

| Position | Proposed Strategy | Reagents/Conditions | Potential Functional Group Introduced |

| C-5 | Directed ortho-metalation (DoM) | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., R-CHO, CO₂, Me₃SiCl) | -CH(OH)R, -COOH, -SiMe₃ |

| C-3 | Directed ortho-metalation (DoM) | 1. LDA, THF, -78 °C; 2. Electrophile (e.g., R-CHO, CO₂, Me₃SiCl) | -CH(OH)R, -COOH, -SiMe₃ |

| C-5/C-3 | Electrophilic Aromatic Substitution | Strong acid (e.g., H₂SO₄), Electrophile (e.g., HNO₃) | -NO₂ |

It is important to note that the successful implementation of these strategies would require careful optimization of reaction conditions to achieve the desired regioselectivity and yield, taking into account the specific electronic and steric nature of this compound.

Structure Activity Relationship Sar Studies and Molecular Design Principles for Derivatives

Rational Design of Analogs for Modulating Chemical Reactivity and Molecular Interactions

The rational design of analogs of Ethyl 4-chloro-6-cyclopropylpicolinate is centered on the independent and combined modification of its three key functional regions: the C-4 chloro group, the C-2 ethyl ester, and the C-6 cyclopropyl (B3062369) ring. Each site offers a unique opportunity to modulate the molecule's electronic properties, steric profile, and potential for intermolecular interactions.

C-2 Ethyl Ester Group: The ethyl ester at the C-2 position can be readily modified to explore different types of interactions. Conversion to a series of amides or hydrazides introduces hydrogen bond donors and acceptors, which can form critical interactions with target proteins. researchgate.netacs.org The steric bulk of the ester can also be adjusted by using different alcohols during its synthesis, influencing the molecule's conformation and fit within a binding pocket.

Minor structural adjustments to pyridine (B92270) derivatives, such as altering substituent positions or side-chain lengths, have been shown to significantly impact intermolecular interactions and resulting molecular assemblies. rsc.org This principle underpins the rational design strategy for this compound, where systematic modifications are expected to lead to a wide range of physicochemical and biological properties.

In Silico Methods for Predicting and Optimizing SAR in Related Pyridine Scaffolds

Computational, or in silico, methods are indispensable for prioritizing the synthesis of new derivatives and for gaining a deeper understanding of SAR. researchgate.net For pyridine scaffolds, several computational approaches are routinely employed:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of this compound, docking studies can help visualize how modifications at the C-4, C-2, and C-6 positions affect binding affinity and orientation within a target's active site. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By generating descriptors for a virtual library of derivatives (e.g., electronic properties, size, lipophilicity), a QSAR model can predict the activity of unsynthesized compounds, guiding synthetic efforts toward more promising candidates. nih.gov

Density Functional Theory (DFT): DFT calculations can provide insights into the electronic properties of the molecules, such as the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). nih.gov For instance, DFT can be used to assess how different substituents at the C-4 position influence the electrophilicity of the pyridine ring, thereby predicting its reactivity in SNAr reactions. mdpi.com

These computational tools allow for the pre-screening of large virtual libraries, saving time and resources by focusing on derivatives with the highest predicted potential. nih.gov

Synthesis of Focused Libraries of this compound Derivatives

The synthesis of focused libraries is a practical approach to exploring the SAR of this compound. This involves systematically modifying each key position of the molecule.

The chloro group at the C-4 position is readily displaced by a variety of nucleophiles or engaged in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the attack of nucleophiles at the C-4 position. youtube.com This reaction is a straightforward method for introducing amine, oxygen, and sulfur-based substituents. The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, greatly expanding the scope of accessible derivatives. nih.gov Common cross-coupling reactions applicable here include:

Suzuki-Miyaura Coupling: Reacting the chloro-pyridine with a boronic acid or ester to form a C-C bond, introducing new aryl or alkyl groups. semanticscholar.orgmdpi.com

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, offering an alternative to SNAr for accessing a wide range of substituted anilines and alkylamines. nih.gov

Sonogashira Coupling: Introducing alkynyl groups by coupling with terminal alkynes. youtube.com

| Target C-4 Substituent | Representative Reagent | Reaction Type |

| -NH-R (Amine) | R-NH₂ | SNAr or Buchwald-Hartwig |

| -O-R (Ether) | R-OH / Base | SNAr |

| -S-R (Thioether) | R-SH / Base | SNAr |

| -Aryl (Biaryl) | Aryl-B(OH)₂ | Suzuki-Miyaura Coupling |

| -Alkyl | Alkyl-B(OH)₂ / Alkyl-ZnCl | Suzuki / Negishi Coupling |

| -C≡C-R (Alkyne) | H-C≡C-R | Sonogashira Coupling |

The ethyl ester group at the C-2 position can be converted into other functional groups, most commonly amides and hydrazides, to explore different hydrogen bonding patterns. pressbooks.pub

Amidation: The ester can be converted to an amide by direct aminolysis with an amine, often requiring heat or catalysis. A more common and milder two-step approach involves hydrolysis of the ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction (e.g., using a coupling agent like HATU or EDC) with a primary or secondary amine. researchgate.net

Hydrazide Formation: Reacting the ester directly with hydrazine (B178648) hydrate (B1144303) is an effective method for synthesizing the corresponding acyl hydrazide. nih.gov These hydrazides are versatile intermediates that can be further modified.

| Original Group | Target Functional Group | Representative Reagent(s) |

| -COOEt (Ethyl Ester) | -COOH (Carboxylic Acid) | LiOH or NaOH (Hydrolysis) |

| -COOEt (Ethyl Ester) | -CONH-R (Amide) | 1. LiOH; 2. R-NH₂, HATU/EDC |

| -COOEt (Ethyl Ester) | -CONHNH₂ (Hydrazide) | NH₂NH₂·H₂O |

| -COOH (Carboxylic Acid) | -CONH-R (Amide) | R-NH₂, HATU/EDC |

While the core synthesis of the 6-cyclopropylpicolinate scaffold is established, exploring substitutions on the cyclopropyl ring itself requires more complex, multi-step synthetic routes. This exploration is crucial for understanding how steric and electronic changes at this position fine-tune molecular properties. The design of such analogs would likely involve synthesizing substituted cyclopropyl boronic acids or other organometallic reagents, which could then be incorporated into the main pyridine scaffold at an early stage of the synthesis.

A hypothetical focused library could include derivatives designed to probe for:

Steric Bulk: Introducing methyl or other small alkyl groups at the 1- or 2-position of the cyclopropyl ring.

Polarity/Hydrogen Bonding: Adding a hydroxymethyl or fluoro group to assess the impact of introducing polar interactions.

Conformational Rigidity: Incorporating a gem-dimethyl group on the ring.

| Cyclopropyl Modification | Rationale |

| 1-Methylcyclopropyl | Probes for steric tolerance and lipophilicity. |

| 2-Methylcyclopropyl | Introduces a chiral center and probes steric effects. |

| 2-Fluorocyclopropyl | Adds a polar, electron-withdrawing group without significant steric bulk. |

| 2,2-Dimethylcyclopropyl | Increases steric hindrance and lipophilicity. |

Through the systematic application of these design principles and synthetic strategies, a comprehensive SAR for this compound can be developed, paving the way for the identification of derivatives with optimized properties for various chemical applications.

Advanced Applications in Synthetic Chemistry and Materials Science

Utility of Ethyl 4-chloro-6-cyclopropylpicolinate as a Versatile Synthetic Intermediate

The inherent reactivity of the chloro-substituted pyridine (B92270) ring, coupled with the unique steric and electronic properties of the cyclopropyl (B3062369) group, positions this compound as a valuable precursor for a range of complex molecular architectures.

Precursor for Complex Heterocyclic Systems

The 4-chloro-6-substituted picolinate (B1231196) scaffold is a key intermediate in the synthesis of more elaborate heterocyclic systems. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, including amines, alcohols, and thiols. This reactivity is fundamental to building fused ring systems or for coupling with other heterocyclic units. For instance, in analogous systems, the chloro-group can be displaced to form bi- or tri-cyclic structures that are prevalent in medicinal chemistry and agrochemicals. The cyclopropyl moiety can influence the regioselectivity of these reactions and impart unique conformational constraints on the final molecule.

Exploration in the Development of Novel Ligands for Catalysis

Picolinate-based structures are well-established as effective ligands in transition metal catalysis. The nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester can act as a bidentate chelate, coordinating to a metal center and influencing its catalytic activity. The presence of the cyclopropyl and chloro substituents on the picolinate ring of this compound would modulate the electronic and steric environment of the metal center. This fine-tuning is crucial for optimizing catalyst performance in terms of activity, selectivity, and stability. For example, ligands derived from this scaffold could find applications in cross-coupling reactions, hydrogenations, and oxidations.

Potential in the Design of Functional Organic Materials

The unique combination of a rigid aromatic core, a flexible ester group, and a compact cyclopropyl substituent suggests that derivatives of this compound could be explored as precursors for functional organic materials.

Liquid Crystals: The rod-like shape of the picolinate core is a common feature in liquid crystalline molecules. By modifying the ester group with a long alkyl chain, it may be possible to induce liquid crystalline phases. The cyclopropyl group could influence the packing and intermolecular interactions, potentially leading to novel mesophase behaviors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.